NF-κB Pathway Inhibition: 6.8-Fold Superior Potency Over Parent Compound Coixol
Anti-inflammatory agent 54 (compound 9c) demonstrates significantly enhanced potency as an NF-κB pathway inhibitor compared to its natural parent compound, Coixol. In a luciferase reporter gene assay in LPS-stimulated RAW264.7 macrophages, compound 9c inhibited NF-κB activity with an IC50 of 2.4 μM, representing a 6.8-fold improvement in potency over Coixol (IC50 = 16.43 μM) [1]. This quantitative improvement is a direct result of the strategic hybridization of Coixol with a cinnamic acid fragment, a structural modification that optimizes target engagement [1].
| Evidence Dimension | NF-κB transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 2.4 μM |
| Comparator Or Baseline | Coixol: 16.43 μM |
| Quantified Difference | 6.8-fold improvement in potency |
| Conditions | Luciferase reporter gene assay in LPS-stimulated RAW264.7 macrophages |
Why This Matters
This 6.8-fold potency difference means Anti-inflammatory agent 54 requires significantly less compound to achieve the same level of target engagement, making it a more efficient and cost-effective tool for dissecting NF-κB-dependent pathways.
- [1] Cui, E., Qian, S., Li, J., Jiang, X., Wang, H., Du, S., & Du, L. (2023). Discovery of Coixol Derivatives as Potent Anti-inflammatory Agents. Journal of Natural Products, 86(8), 1950-1959. View Source
